molecular formula C17H13N5O2S2 B13882322 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13882322
M. Wt: 383.5 g/mol
InChI Key: YDZFWJDYTRSSKF-UHFFFAOYSA-N
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Description

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of pyrazole, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The sulfonylated pyrazole is reacted with a thioamide to form the thiazole ring.

    Coupling with Pyridine: Finally, the thiazole derivative is coupled with a pyridine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.

Scientific Research Applications

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
  • Benzenesulfonic acid derivatives

Uniqueness

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13N5O2S2/c23-26(24,12-6-2-1-3-7-12)16-13(10-19-22-16)14-11-25-17(20-14)21-15-8-4-5-9-18-15/h1-11H,(H,19,22)(H,18,20,21)

InChI Key

YDZFWJDYTRSSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NN2)C3=CSC(=N3)NC4=CC=CC=N4

Origin of Product

United States

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